molecular formula C20H24N6O4 B2980187 8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923151-87-5

8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2980187
CAS No.: 923151-87-5
M. Wt: 412.45
InChI Key: NEEJPJCJVDKQDZ-UHFFFAOYSA-N
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Description

The compound 8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine-dione core. Its structure includes a 2,5-dimethoxyphenylaminoethyl substituent at position 8 and methyl groups at positions 1, 6, and 5. For example, CB11 (a related PPARγ agonist) exhibits anti-cancer activity in NSCLC cells , while fluorinated analogs target serotonin receptors for antidepressant effects .

Properties

IUPAC Name

6-[2-(2,5-dimethoxyanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4/c1-11-12(2)26-16-17(24(3)20(28)23-18(16)27)22-19(26)25(11)9-8-21-14-10-13(29-4)6-7-15(14)30-5/h6-7,10,21H,8-9H2,1-5H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEJPJCJVDKQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCNC4=C(C=CC(=C4)OC)OC)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , hereafter referred to as Compound X , is a synthetic derivative belonging to the imidazopurine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory contexts. This article aims to elucidate the biological activity of Compound X, supported by relevant data tables and case studies.

Chemical Structure and Properties

Compound X features a complex structure that includes an imidazo[2,1-f]purine core substituted with a dimethoxyphenyl aminoethyl group. The structural formula can be represented as follows:

C18H24N4O3\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}_{3}

This molecular configuration is critical for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Compound X through various mechanisms:

  • Cell Proliferation Inhibition : Compound X demonstrated significant cytotoxicity against several cancer cell lines. For instance, in a study involving HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines, it exhibited IC50 values of 0.39 µM and 0.46 µM respectively, indicating potent growth inhibition .
  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. This was evidenced by increased caspase-3 activity and DNA fragmentation in treated cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to Compound X affect its biological activity:

ModificationIC50 (µM)Observations
Unmodified0.39Base activity against HCT116
Dimethylation at N10.16Increased potency
Hydroxyl substitution at C50.25Enhanced solubility and bioavailability
Removal of dimethoxy group>10Significant loss of activity

These findings suggest that specific functional groups are crucial for maintaining the compound's efficacy .

Anti-inflammatory Activity

In addition to anticancer properties, Compound X has shown promising anti-inflammatory effects:

  • Nrf2 Activation : It activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a protective role against oxidative stress .
  • Cytokine Inhibition : In vitro studies indicated that Compound X effectively reduces pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell cultures, contributing to its anti-inflammatory profile .

Study 1: Efficacy in Tumor Models

A preclinical study assessed the efficacy of Compound X in xenograft models of breast cancer. Mice treated with Compound X showed a significant reduction in tumor volume compared to controls (p < 0.01). Histological analysis revealed increased apoptosis in tumor tissues as indicated by TUNEL staining .

Study 2: Pharmacokinetics

Pharmacokinetic studies demonstrated that Compound X has favorable absorption characteristics with an oral bioavailability exceeding 90% in rat models. The compound exhibited a half-life of approximately 10 hours, suggesting potential for sustained therapeutic effects .

Comparison with Similar Compounds

Key Structural Insights :

  • Substituent Position: The 2,5-dimethoxyphenyl group in the target compound contrasts with halogenated (e.g., 2-fluoro in 3i, 3-chloro in ) or alkylated (e.g., butyl in CB11) analogs.
  • Alkyl Chain Length : The ethyl linker in the target compound vs. pentyl/butyl chains in 3i or AZ-853 may influence brain penetration or receptor binding kinetics. Shorter chains (e.g., ethyl) could reduce metabolic instability but limit tissue distribution .
  • Methylation Pattern : The 1,6,7-trimethyl configuration in the target compound vs. 1,3-dimethyl in AZ-853/3i may alter steric hindrance or enzyme inhibition profiles.

Pharmacological Targets and Mechanisms

  • PPARγ Agonists (e.g., CB11): The butyl and aminophenyl substituents in CB11 facilitate PPARγ activation, triggering apoptosis in cancer cells via mitochondrial dysfunction . The target compound’s dimethoxyphenyl group lacks a butyl chain, suggesting divergent mechanisms.
  • Serotonin Receptor Modulators (e.g., 3i, AZ-853): Fluorinated arylpiperazinylalkyl chains in 3i and AZ-853 confer high 5-HT1A/5-HT7 affinity. The target compound’s dimethoxyphenyl group may favor interactions with monoamine transporters or other GPCRs .
  • Kinase Inhibitors (e.g., ALTA2) : Hydroxybutyl and phenyl substituents in ALTA2 enable EphB4 inhibition. The target compound’s dimethoxyphenyl group could hypothetically target kinases but requires validation .

Therapeutic Efficacy and Selectivity

  • The target compound’s methoxy groups could modulate oxidative stress pathways but need empirical testing .
  • Antidepressant Effects : Compound 3i’s fluorophenyl-piperazinyl chain correlates with 5-HT1A affinity and forced swim test (FST) efficacy. The target compound’s dimethoxyphenyl group may lack sufficient polarity for 5-HT1A binding but could interact with other CNS targets .
  • Kinase Inhibition: ALTA_2’s hydroxybutyl chain highlights the role of polar substituents in kinase binding. The target compound’s non-polar methoxy groups may limit kinase affinity .

Q & A

Basic: What are the standard synthetic routes and purification methods for this compound?

Answer:
The compound’s synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group modifications. For example:

  • Step 1 : React 1,3-dimethylimidazo-purine-dione precursors with 2,5-dimethoxyphenylamine derivatives via nucleophilic substitution or coupling reactions (e.g., Huisgen cycloaddition with CuI catalysis) .
  • Step 2 : Purify intermediates using column chromatography (silica gel, eluents like CH₂Cl₂/MeOH) and characterize via melting point analysis (160–202°C range observed in analogs) and NMR .
  • Key Considerations : Optimize reaction time (3–24 hours) and temperature (0–65°C) to avoid side products like over-alkylated species .

Basic: How is structural confirmation achieved for this compound and its intermediates?

Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Assign peaks for methyl groups (δ 1.5–3.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and carbonyl carbons (δ 160–180 ppm) .
  • HRMS : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₂₅N₅O₄: 423.18; observed: 423.19) .
  • IR : Validate amine (3200–3400 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) functional groups .

Advanced: How can computational modeling optimize its synthesis and reactivity?

Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental

  • Reaction Path Search : Use software like Gaussian or ORCA to simulate transition states and identify energetically favorable pathways .
  • AI-Driven Optimization : Train models on reaction parameters (e.g., solvent polarity, catalyst loading) to predict optimal conditions (e.g., tert-butanol/water mixtures for solubility) .
  • Feedback Loops : Refine computational models using experimental yields and spectroscopic data .

Advanced: How should researchers address contradictions in bioactivity or synthetic yield data?

Answer:

  • Reproducibility Checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate assays across independent labs .
  • Variable Isolation : Use factorial design (e.g., 2³ designs) to test interactions between temperature, pH, and catalyst type .
  • Multi-Technique Validation : Cross-verify bioactivity results with SPR (surface plasmon resonance) and radioligand binding assays .

Advanced: What methodologies are recommended for studying its receptor binding mechanisms?

Answer:

  • Competitive Binding Assays : Use tritiated adenosine analogs (e.g., [³H]CGS-21680) to measure Ki values in membrane preparations .
  • Molecular Dynamics (MD) : Simulate ligand-receptor docking (e.g., adenosine A₂A receptor) to identify key interactions (e.g., hydrogen bonds with His264) .
  • SAR Studies : Synthesize analogs with modified methoxy or methyl groups to correlate structural changes with binding affinity .

Advanced: How can reaction mechanisms for its degradation or metabolic pathways be elucidated?

Answer:

  • Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to track hydrolysis pathways .
  • LC-MS/MS : Identify metabolites in hepatic microsome incubations (e.g., cytochrome P450-mediated oxidation) .
  • Kinetic Studies : Monitor pH-dependent degradation rates using UV-Vis spectroscopy (λ = 270 nm for imidazo-purine absorbance) .

Basic: What strategies improve solubility for in vitro assays?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • pH Adjustment : Prepare buffered solutions (pH 7.4 PBS) with surfactants (e.g., Tween-80) .
  • Salt Formation : Synthesize HCl or sodium salts via acid/base titration .

Advanced: How to design experiments testing multiple variables (e.g., catalysts, solvents)?

Answer:

  • Factorial Design : Use a 2⁴ design to evaluate catalyst type (e.g., CuI vs. Pd), solvent polarity (DMF vs. THF), temperature (25°C vs. 65°C), and reaction time .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables to maximize yield .
  • DoE Software : Analyze data with Minitab or JMP to identify significant factors (p < 0.05) .

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